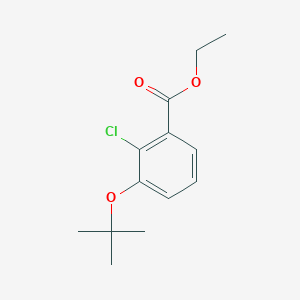

Ethyl 3-(tert-butoxy)-2-chlorobenzoate

Description

Ethyl 3-(tert-butoxy)-2-chlorobenzoate is a substituted benzoate ester featuring a tert-butoxy group at the 3-position and a chlorine atom at the 2-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where steric and electronic modulation of aromatic systems is critical. Its tert-butoxy group acts as a robust protecting group for hydroxyl functionalities, while the chlorine atom introduces electrophilic substitution directing effects. Commercial availability (e.g., CymitQuimica offers 50 mg for €717 and 500 mg for €2,024) underscores its utility in small-scale research applications .

Properties

IUPAC Name |

ethyl 2-chloro-3-[(2-methylpropan-2-yl)oxy]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO3/c1-5-16-12(15)9-7-6-8-10(11(9)14)17-13(2,3)4/h6-8H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNRFEOGOZXBGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)OC(C)(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(tert-butoxy)-2-chlorobenzoate typically involves the esterification of 3-(tert-butoxy)-2-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow reactors, which offer advantages such as improved reaction control, higher yields, and reduced reaction times. The use of flow microreactor systems has been shown to be particularly effective for the synthesis of tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(tert-butoxy)-2-chlorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The tert-butoxy group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Sodium tert-butoxide or potassium tert-butoxide can be used as bases for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products Formed

Substitution: Formation of substituted benzoates.

Oxidation: Formation of tert-butyl alcohol or tert-butyl hydroperoxide.

Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Ethyl 3-(tert-butoxy)-2-chlorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development and as a protecting group in peptide synthesis.

Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(tert-butoxy)-2-chlorobenzoate involves its interaction with various molecular targets and pathways. The tert-butoxy group can act as a steric hindrance, affecting the reactivity of the compound. The chlorine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-chlorobenzoate (CAS 2196-99-8)

Structural Differences : Lacks the tert-butoxy group at position 3, resulting in reduced steric hindrance and lower molecular weight.

Reactivity : The absence of the tert-butoxy group simplifies hydrolysis under basic conditions but reduces stability toward nucleophilic attack compared to the target compound.

Applications : Primarily used in simpler esterification reactions or as a precursor for 3-chlorobenzoic acid derivatives .

2-(2-Aminophenoxy)ethyl 3-((tert-butyldimethylsilyl)oxy)benzoate

Structural Differences: Replaces the tert-butoxy group with a tert-butyldimethylsilyl (TBDMS) ether and incorporates an aminophenoxy ethyl chain. Synthesis: Requires iron powder and HCl for nitro-group reduction, contrasting with the hydrazine-mediated methods used for tert-butyl carbamate derivatives . Reactivity: The TBDMS group offers acid stability but is labile to fluoride ions, unlike the acid-resistant tert-butoxy group in the target compound .

Tert-butyl-(2-((3,4-difluoro-2-(2-fluoro-4-iodobenzyl)benzamido)oxy)ethyl) carbamate

Structural Differences: Features a carbamate-linked tert-butyl group and additional halogen substituents (F, I). Applications: Designed for complex pharmacophore assemblies, whereas the target compound’s simpler structure suits modular synthetic workflows .

Comparative Analysis of Key Properties

| Property | Ethyl 3-(tert-butoxy)-2-chlorobenzoate | Ethyl 3-chlorobenzoate | 2-(2-Aminophenoxy)ethyl TBDMS-benzoate |

|---|---|---|---|

| Molecular Weight | ~242.7 g/mol (estimated) | 184.6 g/mol | ~455.6 g/mol (estimated) |

| Protecting Group | tert-butoxy | None | tert-butyldimethylsilyl |

| Steric Hindrance | High | Low | Moderate |

| Price (50 mg) | €717 | Not listed | Not listed |

| Key Reactivity | Stable under acidic conditions | Prone to hydrolysis | Fluoride-sensitive |

Biological Activity

Ethyl 3-(tert-butoxy)-2-chlorobenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorobenzoate moiety, which is essential for its biological interactions. The presence of the tert-butoxy group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may modulate various biochemical pathways, leading to therapeutic effects. For instance, studies suggest that compounds with similar structures can act as inhibitors of key enzymes involved in disease processes, such as proteases associated with viral infections .

Antiviral Activity

Recent studies have demonstrated that related compounds exhibit antiviral properties, particularly against coronaviruses. For example, ketone-based inhibitors have shown significant effectiveness against the SARS-CoV-1 3CL protease, suggesting that this compound may also possess similar antiviral capabilities .

Anticancer Potential

The compound's structural characteristics may confer anticancer properties. Research has indicated that derivatives of chlorobenzoate compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways such as STAT3, which is frequently activated in tumors .

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxicity and antiproliferative effects of this compound on various cancer cell lines. For instance, one study reported an IC50 value indicative of significant antiproliferative activity against breast cancer cell lines MDA-MB-231 and MCF-7 .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 5.99 |

| MCF-7 | 3.08 |

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the compound's behavior in biological systems. Preliminary data suggest favorable absorption characteristics due to its lipophilic nature; however, further studies are needed to elucidate its metabolism and excretion profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.